(Z)-N'-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide
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Overview
Description
(Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide is a synthetic organic compound that features a hydrazide functional group, an aminophenyl group, and a quinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide typically involves the condensation of 4-aminobenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, (Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide: Lacks the (Z)-configuration.
N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide derivatives: Various derivatives with different substituents on the quinoline or aminophenyl groups.
Uniqueness
The (Z)-configuration of (Z)-N’-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide may confer unique properties such as specific binding affinities or reactivity profiles that distinguish it from similar compounds.
Properties
IUPAC Name |
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-2-quinolin-8-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13(14-7-9-16(20)10-8-14)22-23-18(24)12-25-17-6-2-4-15-5-3-11-21-19(15)17/h2-11H,12,20H2,1H3,(H,23,24)/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYUGWLEZKSWLS-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC2=C1N=CC=C2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)COC1=CC=CC2=C1N=CC=C2)/C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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